![molecular formula C11H21N3O B7973906 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone](/img/structure/B7973906.png)
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,9-Diazabicyclo[421]nonan-3-yl)-2-(dimethylamino)ethanone is a complex organic compound known for its unique bicyclic structure This compound features a diazabicyclo nonane core, which is a bicyclic structure containing nitrogen atoms, and a dimethylamino ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone typically involves the following steps:
Formation of the Diazabicyclo Nonane Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and ketones under acidic or basic conditions.
Introduction of the Dimethylamino Ethanone Group: This step often involves the reaction of the diazabicyclo nonane intermediate with a dimethylamino ethanone precursor, typically under conditions that promote nucleophilic substitution or addition reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common solvents include dichloromethane, ethanol, and water, while catalysts may include acids or bases like hydrochloric acid or sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Oxides, hydroxylated derivatives.
Reduction Products: Amines, reduced bicyclic compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone exerts its effects involves:
Molecular Targets: It can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect biochemical pathways related to neurotransmission, enzyme activity, and cellular signaling.
Comparison with Similar Compounds
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(methylamino)ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(ethylamino)ethanone: Contains an ethylamino group, offering different steric and electronic properties.
Uniqueness: 1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone is unique due to its specific combination of a diazabicyclo nonane core and a dimethylamino ethanone moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-(dimethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13(2)8-11(15)14-6-5-9-3-4-10(7-14)12-9/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKDHMMCHANBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC2CCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide](/img/structure/B7973823.png)
![Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide](/img/structure/B7973826.png)
![Tetrabutylazanium; trifluoro[4-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B7973833.png)
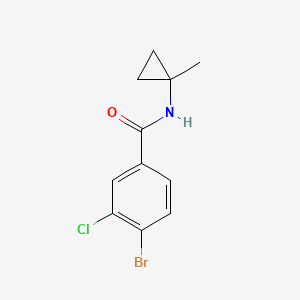
![3-[2-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973864.png)
![3-[3-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973868.png)
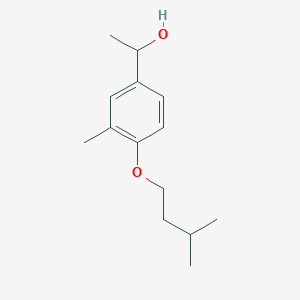
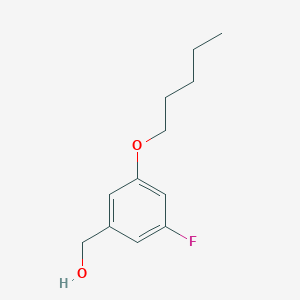
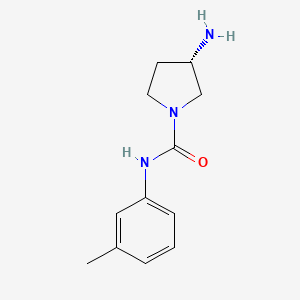
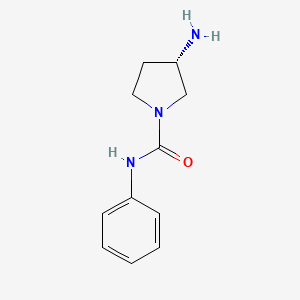
![3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973903.png)
![N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973916.png)
![N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973922.png)
![3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973929.png)
